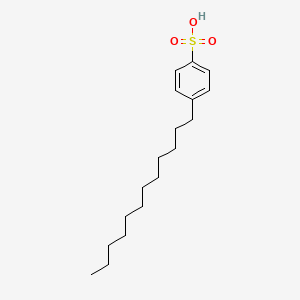

p-Dodecylbenzenesulfonic acid

説明

Overview of 4-Dodecylbenzenesulfonic Acid (DBSA) as a Brønsted Acid Catalyst

4-Dodecylbenzenesulfonic acid is an organic compound characterized by a 12-carbon alkyl chain (dodecyl group) attached to a phenyl ring, which is in turn substituted with a sulfonic acid group. wikipedia.org This structure, specifically the sulfonic acid moiety (-SO₃H), makes it a strong Brønsted acid, meaning it is an effective proton (H⁺) donor. shirazu.ac.irusda.gov This acidity allows DBSA to catalyze a wide array of acid-driven chemical reactions.

In the realm of organic synthesis, DBSA has proven to be an efficient and stable catalyst for numerous transformations. shirazu.ac.irCurrent time information in Bangalore, IN. It is particularly effective in reactions such as the formation of 1,1-diacetates (acylals) from aldehydes, a crucial step for protecting carbonyl groups in multi-step syntheses. shirazu.ac.irresearchgate.net Research has demonstrated that DBSA can facilitate these reactions under mild and often solvent-free conditions, highlighting its practicality and efficiency. shirazu.ac.irresearchgate.net Its catalytic activity is not solely dependent on its acid strength but also on its ability to activate the surface of molecules, which accelerates reaction rates. shirazu.ac.ir

Significance of DBSA in Green Chemistry and Sustainable Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsielc.com DBSA aligns well with these principles for several reasons, making it a significant tool in the pursuit of sustainable synthesis.

Key attributes of DBSA as a "green" catalyst include:

High Efficiency: It often requires only small (catalytic) amounts to achieve high yields, minimizing waste. shirazu.ac.iracademie-sciences.fr

Mild Reaction Conditions: Many DBSA-catalyzed reactions can be performed at room temperature and under solvent-free conditions, reducing energy consumption and the use of volatile organic compounds (VOCs). shirazu.ac.irresearchgate.net

Reusability: DBSA can often be recovered and reused for multiple reaction cycles without a significant loss of activity, which is both economically and environmentally beneficial. shirazu.ac.ir

Biodegradability: As a linear alkylbenzene sulfonate, DBSA is more readily biodegradable than its branched-chain predecessors, reducing its environmental persistence. cosoonchem.com

Water as a Byproduct: In certain reactions, such as the cyclotrimerization of aryl methyl ketones, the only byproduct is water, representing a highly atom-economical and clean process. academie-sciences.fr

These characteristics make DBSA an attractive alternative to traditional, more hazardous acid catalysts like sulfuric acid or metal-based Lewis acids, which often generate corrosive and difficult-to-treat waste streams. shirazu.ac.irsigmaaldrich.com

Amphiphilic Nature of DBSA and its Role as a Surfactant-Catalyst (BASC)

DBSA possesses an amphiphilic molecular structure, meaning it has both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. shirazu.ac.ir The sulfonic acid head is polar and hydrophilic, while the long dodecyl tail is nonpolar and hydrophobic. academie-sciences.fr This dual nature allows DBSA to act as a surfactant (surface-active agent).

When used in aqueous media, DBSA molecules can self-assemble into micelles. shirazu.ac.ir These are spherical aggregates where the hydrophobic tails cluster in the core, creating a nonpolar microenvironment, while the hydrophilic heads face the outer aqueous phase. This phenomenon is the basis for its function as a Brønsted acid-surfactant-catalyst (BASC). shirazu.ac.ir

The micellar aggregates can encapsulate nonpolar organic reactants, effectively increasing their concentration within the micellar core and bringing them into close proximity with the catalytic sulfonic acid groups located at the micelle-water interface. shirazu.ac.ir This dual functionality of acting as both an acid catalyst and a phase-transfer agent to bring reactants together enhances reaction rates significantly, particularly in reactions involving immiscible organic and aqueous phases. shirazu.ac.ir

Historical Context and Evolution of DBSA Research

The development of alkylbenzene sulfonates dates back to the early days of synthetic detergents. Initially, highly branched alkylbenzene sulfonates (such as those derived from tetrapropylene) were widely used. cosoonchem.com However, their poor biodegradability led to significant environmental problems, such as foaming in rivers. This concern prompted a shift in the 1960s towards linear alkylbenzene sulfonates (LAS), like DBSA, which are more susceptible to microbial degradation and thus more environmentally friendly. cosoonchem.com

The primary industrial production of DBSA involves the sulfonation of linear dodecylbenzene (B1670861). wikipedia.org This is typically achieved by reacting dodecylbenzene with a sulfonating agent like sulfur trioxide. alfa-chemistry.com The resulting dodecylbenzenesulfonic acid is then often neutralized with a base to produce sodium dodecylbenzenesulfonate, a key ingredient in many detergents. wikipedia.org

While its primary use has been in the detergent industry, research over the past few decades has increasingly focused on the catalytic applications of DBSA in its acidic form. Scientists recognized that its unique properties—strong acidity, amphiphilicity, and environmental compatibility—could be harnessed for organic synthesis. Early research into its catalytic use explored its effectiveness in various reactions, and it has since become established as a versatile and "green" catalyst for a wide range of organic transformations, including esterification, alkylation, and condensation reactions. shirazu.ac.iracademie-sciences.frnih.gov The evolution of its use from a simple surfactant to a sophisticated catalyst showcases a clever application of molecular properties to advance the goals of sustainable chemistry.

Detailed Research Findings

Synthesis of 1,1-Diacetates using DBSA

DBSA has been shown to be a highly effective catalyst for the synthesis of 1,1-diacetates from various aldehydes. The reaction is typically carried out under solvent-free conditions at room temperature.

| Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 5 | 94 |

| 4-Methylbenzaldehyde | 4 | 96 |

| 4-Chlorobenzaldehyde | 5 | 92 |

| 4-Nitrobenzaldehyde | 8 | 88 |

| 2-Chlorobenzaldehyde | 7 | 90 |

| Cinnamaldehyde | 8 | 93 |

| Furfural | 4 | 92 |

| Data sourced from a study on the chemoselective synthesis of 1,1-diacetates. researchgate.net |

Synthesis of 1,3,5-Triarylbenzenes via DBSA-Catalyzed Cyclotrimerization

DBSA catalyzes the cyclotrimerization of acetophenones to produce 1,3,5-triarylbenzenes under solvent-free conditions at 130 °C.

| Aryl Methyl Ketone | Time (h) | Yield (%) |

| Acetophenone | 4 | 94 |

| 4'-Fluoroacetophenone | 4 | 95 |

| 4'-Chloroacetophenone | 4.5 | 92 |

| 4'-Bromoacetophenone | 4.5 | 90 |

| 4'-Methylacetophenone | 3.5 | 96 |

| 3'-Methylacetophenone | 5 | 85 |

| 4'-Methoxyacetophenone | 3.5 | 94 |

| Data sourced from a study on the synthesis of 1,3,5-triarylbenzenes. academie-sciences.fracademie-sciences.fr |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXICGTUELOLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8050443 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-65-3 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization of 4 Dodecylbenzenesulfonic Acid

Industrial and Laboratory Synthesis Routes of DBSA

The production of DBSA is dominated by the electrophilic aromatic substitution reaction on dodecylbenzene (B1670861), utilizing various sulfonating agents and reactor technologies.

The most established industrial methods for producing 4-dodecylbenzenesulfonic acid involve the sulfonation of linear alkylbenzene (LAB), specifically dodecylbenzene, using either sulfur trioxide (SO₃) gas or oleum (B3057394) (fuming sulfuric acid). researchgate.netwikipedia.org

SO₃ Gas Sulfonation: In this continuous process, a dilute mixture of SO₃ in dry air is reacted with dodecylbenzene in a specialized reactor, often a multi-tube film reactor. researchgate.netchiet.edu.eg This method is known for its high efficiency and can produce DBSA with an active matter content of 95-96%. researchgate.net The process involves several stages, including air drying, sulfur combustion to produce sulfur dioxide (SO₂), catalytic conversion of SO₂ to SO₃, and finally, the film sulfonation reaction itself. chiet.edu.eg A key advantage is the lower amount of sulfuric acid by-product, typically around 2.5%. researchgate.net

Oleum Sulfonation: Sulfonation using oleum, which is a solution of SO₃ in concentrated sulfuric acid (typically 20-23% free SO₃), is another common method. researchgate.net This process is generally simpler in terms of equipment but results in a lower yield of the active ingredient, typically around 88-90%. researchgate.net A significant drawback is the higher percentage of sulfuric acid by-product, which can be as high as 6.5%. researchgate.net The reaction is conducted under controlled temperatures, often around 60°C in a tubular reactor. google.com

The choice between these methods often depends on the desired product quality, production scale, and considerations regarding by-product management. chemicalbook.com

Recent advancements have focused on the use of microreactors to intensify the DBSA synthesis process, offering significant advantages over traditional batch or large-scale continuous reactors. researchgate.net Microreactors provide superior heat and mass transfer, enabling precise control over reaction conditions and significantly reducing reaction times. researchgate.netresearchgate.net

Two primary approaches using microreactors have been developed:

Continuous Process: In a continuous flow setup, reactants are continuously pumped through a microchannel reactor where the sulfonation occurs. researchgate.netresearchgate.net This method allows for the production of high-grade DBSA with sulfonic acid content up to 97 wt.% and reduced levels of free oil and sulfuric acid (down to 1.0 wt.%). researchgate.net Remarkably, the residence time for the reactants within the microreactor can be as short as 2.5 seconds, with the subsequent aging step completed in under an hour, a substantial improvement over conventional industrial processes. researchgate.net

Cyclic Process: A cyclic or semi-batch process in microreactors is also utilized. researchgate.net This approach can also be optimized to produce high-quality DBSA. Studies comparing the two microreactor processes systematically aim to optimize parameters like flow rate and temperature to meet top-grade product standards. researchgate.net The use of microreactors represents a move towards more efficient, safer, and greener chemical production. researchgate.net

Optimization of DBSA Synthesis Parameters

Optimizing reaction parameters is crucial for maximizing the yield and quality of DBSA while minimizing costs and environmental impact. Key variables include temperature and the molar ratio of reactants.

The temperature and the molar ratio of the sulfonating agent (SO₃) to dodecylbenzene (DDB) are critical parameters that directly influence the outcome of the synthesis. researchgate.net

Temperature: The sulfonation reaction is highly exothermic, and controlling the temperature is essential to prevent side reactions and degradation of the product. Research using a T-shaped microchannel for gas-liquid sulfonation found that the optimal temperature was 56°C. researchgate.net Another study optimizing for energy efficiency in a microreactor identified an optimal temperature of 52°C. researchgate.net Operating outside the optimal temperature range can lead to increased by-product formation and discoloration of the final product.

Reactant Ratio: The molar ratio of SO₃ to DDB is another key factor. An excess of SO₃ is required to drive the reaction to completion, but too much can lead to the formation of sulfones and excessive sulfuric acid. Studies have shown that an optimal SO₃/DDB molar ratio is around 1.3 for gas-liquid sulfonation in a microchannel, leading to a product yield of 99.78 mol%. researchgate.net Another optimization study determined the ideal SO₃/AO (alpha-olefin, a precursor to the alkylbenzene) molar ratio to be 1.27. researchgate.net

The following table summarizes optimized parameters from a study using a Box-Behnken response surface design (BBD) for DBSA synthesis in a microchannel. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Temperature | 56 °C |

| Molar Ratio (SO₃ to Dodecylbenzene) | 1.3 |

| SO₃ Concentration | 7.6 wt% |

| Total Gas Flow Rate | 310 mL/min |

| Predicted Yield | 99.45 mol% |

| Actual Yield | 99.78 mol% |

Beyond basic parameter optimization, advanced techniques are being implemented to further enhance synthesis efficiency. chemicalbook.com

Microreactor Technology: As discussed, the use of microreactors is a primary advanced technique. The high surface-area-to-volume ratio allows for rapid heat dissipation and precise temperature control, minimizing the formation of unwanted by-products like sulfones and anhydrides. researchgate.net

Process Modeling and Multi-Objective Optimization: Computational tools like ASPEN HYSYS are used to simulate and model the entire DBSA production process, from sulfur combustion to final sulfonation. chiet.edu.eg This allows for virtual optimization and troubleshooting. Furthermore, advanced optimization strategies, such as combining genetic algorithms with methods like the entropy-weighted TOPSIS, are employed. researchgate.net This allows for multi-objective optimization, balancing competing goals like maximizing active substance content while minimizing energy consumption. For instance, one such study achieved a 10% reduction in energy use with only a marginal 3.8% decrease in the active substance content. researchgate.net

Mechanism of DBSA Formation

The formation of 4-dodecylbenzenesulfonic acid occurs through an electrophilic aromatic substitution reaction. This is a fundamental reaction type in organic chemistry where an electrophile attacks an aromatic ring, substituting one of the hydrogen atoms.

In this specific synthesis, the key steps are:

Generation of the Electrophile: The sulfonating agent, sulfur trioxide (SO₃), is a powerful electrophile. Its sulfur atom is electron-deficient due to the pull of the three highly electronegative oxygen atoms, making it highly reactive towards electron-rich species like the benzene (B151609) ring of dodecylbenzene.

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, which can be another molecule of dodecylbenzene or the conjugate base of the acid used, removes a proton (H⁺) from the carbon atom that bears the new C-S bond. This step restores the aromaticity of the ring.

The dodecyl group is an ortho-, para-directing activator. Due to steric hindrance from the bulky dodecyl group, the substitution occurs predominantly at the para position (position 4) on the phenyl ring, leading to the formation of 4-dodecylbenzenesulfonic acid. wikipedia.org

Catalytic Applications and Reaction Mechanisms of 4 Dodecylbenzenesulfonic Acid

DBSA as a Brønsted Acid Catalyst in Organic Transformations

4-Dodecylbenzenesulfonic acid (DBSA) is recognized as an efficient, mild, and environmentally friendly Brønsted acid catalyst for a variety of organic transformations. shirazu.ac.irshirazu.ac.ir Its utility stems from its stability, chemoselectivity, and reusability, making it an economically and environmentally attractive option. shirazu.ac.irshirazu.ac.ir DBSA's surfactant properties also allow it to function as a phase-transfer catalyst, enhancing reaction rates by forming micelles that bring reactants together. shirazu.ac.irlppcollegerisod.ac.in

Synthesis of 1,1-Diacetates (Acylals) from Aldehydes

The protection of aldehyde functional groups is a crucial step in multi-step organic syntheses. 1,1-Diacetates, also known as acylals, serve as effective protecting groups due to their stability in neutral and basic media. shirazu.ac.ir DBSA has proven to be a highly effective catalyst for the synthesis of these compounds from aldehydes and acetic anhydride. shirazu.ac.irshirazu.ac.ir

A key advantage of using DBSA as a catalyst is the ability to perform the synthesis of 1,1-diacetates under solvent-free conditions and at room temperature. shirazu.ac.irshirazu.ac.ir This approach offers several benefits, including reduced environmental impact, lower costs, and simpler reaction setups. The reaction proceeds efficiently with a catalytic amount of DBSA, yielding excellent product yields in short reaction times. shirazu.ac.ir The catalyst can be recovered and reused multiple times without a significant loss of activity. shirazu.ac.ir

The general procedure involves stirring a mixture of an aldehyde, acetic anhydride, and a catalytic amount of DBSA at room temperature. shirazu.ac.ir The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified through standard extraction and chromatographic techniques. shirazu.ac.ir

Table 1: DBSA-catalyzed Synthesis of 1,1-Diacetates from various Aldehydes

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 1,1-Diacetoxy-1-phenylmethane | 5 | 95 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1,1-diacetate | 7 | 96 |

| 4-Methylbenzaldehyde | 1-(4-Methylphenyl)-1,1-diacetate | 10 | 94 |

| 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-1,1-diacetate | 6 | 98 |

| Cinnamaldehyde | 1,1-Diacetoxy-3-phenylprop-2-ene | 15 | 92 |

Data sourced from Esmaeilpour, E., and Sardarian, A. Z. (2013). shirazu.ac.ir

The proposed mechanism for the DBSA-catalyzed formation of 1,1-diacetates involves the initial protonation of the aldehyde carbonyl group by DBSA, which activates it towards nucleophilic attack by acetic anhydride. This is followed by a series of addition and elimination steps to yield the final geminal diacetate product. The surfactant nature of DBSA is thought to play a role in accelerating the reaction by increasing the concentration of the reactants at the reaction interface. shirazu.ac.ir

Diversity-Oriented Synthesis of Carbamates, S-Thiocarbamates, and Ureas

DBSA has also been effectively employed as a catalyst in the diversity-oriented synthesis of primary carbamates, S-thiocarbamates, and ureas. rsc.orgresearchgate.net This method provides a simple, highly efficient, and solvent-free route for the conversion of alcohols, phenols, thiols, and amines into their corresponding carbamoyl (B1232498) derivatives. rsc.org The use of DBSA, a cheap and green Brønsted acid reagent, makes this a sustainable and attractive synthetic strategy. rsc.orgresearchgate.net The reactions typically proceed in good to excellent yields. rsc.org

Synthesis of Benzoxanthenes

Benzoxanthenes are a class of compounds with a flat, rigid structure that have found applications as linkers in peptide synthesis and as precursors for unnatural amino acids. shirazu.ac.ir DBSA serves as an efficient surfactant-type Brønsted acid catalyst for the synthesis of 14-aryl- and 14-alkyl-14-H-dibenzo[a,j]xanthenes. shirazu.ac.ir This is achieved through the reaction of aromatic or aliphatic aldehydes with β-naphthol. shirazu.ac.ir The reaction can be carried out in toluene (B28343) or under solvent-free conditions, providing excellent yields in short reaction times. shirazu.ac.ir A significant advantage of this method is the ability to recover and reuse the DBSA catalyst for several consecutive runs without a considerable decrease in its catalytic activity. shirazu.ac.ir Microwave-assisted synthesis of dibenzo[a,j]xanthenes using DBSA under solvent-free conditions has also been reported as an efficient and green method. academie-sciences.fr

The reaction mechanism likely involves the DBSA-catalyzed activation of the aldehyde, followed by electrophilic substitution on the electron-rich β-naphthol. Subsequent cyclization and dehydration then lead to the formation of the benzoxanthene ring system.

Table 2: DBSA-catalyzed Synthesis of Benzoxanthenes

| Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 20 | 96 |

| 4-Chlorobenzaldehyde | 25 | 95 |

| 4-Methylbenzaldehyde | 30 | 92 |

| 4-Nitrobenzaldehyde | 15 | 98 |

Data represents reactions carried out in toluene at reflux with 15 mol% DBSA. shirazu.ac.ir

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. lppcollegerisod.ac.inrsc.org

DBSA has been successfully utilized as a catalyst for the Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid. lppcollegerisod.ac.in This reaction is carried out in water at room temperature, highlighting the green and mild nature of this protocol. lppcollegerisod.ac.in The use of an inexpensive and readily available catalyst like DBSA, coupled with the simplicity of the procedure and short reaction times, makes this an advantageous method for the synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-diones. lppcollegerisod.ac.incbijournal.com These products are valuable intermediates in the synthesis of various heterocyclic compounds. cbijournal.com

The reaction mechanism in an aqueous medium is facilitated by DBSA acting as both an acid catalyst and a surfactant. lppcollegerisod.ac.in It protonates the formyl group of the 4-oxo-4H-benzopyran-3-carbaldehyde, making it more electrophilic. Simultaneously, the surfactant properties of DBSA help to create micelles, which increase the concentration of the reactants and facilitate the reaction between the aldehyde and the enolate of Meldrum's acid. lppcollegerisod.ac.in The reaction proceeds to give the condensed product in high yield. lppcollegerisod.ac.in

Table 3: DBSA-catalyzed Knoevenagel Condensation

| Substituent on benzopyran | Time (min) | Yield (%) |

| H | 10 | 97 |

| 6-CH3 | 12 | 95 |

| 6-Cl | 10 | 96 |

| 6-Br | 12 | 94 |

| 8-CH3 | 15 | 92 |

| 6,8-di-Br | 15 | 90 |

Data sourced from Shelke, K. F., et al. (2018). lppcollegerisod.ac.in

Transesterification Reactions for Biodiesel Production

Mechanistic Insights into DBSA-Catalyzed Reactions

The catalytic activity of 4-dodecylbenzenesulfonic acid (DBSA) is rooted in its unique structure as a Brønsted acid-surfactant combined catalyst. scirp.org It comprises a hydrophobic moiety, the dodecylbenzene (B1670861) group, and a hydrophilic, acidic group, the sulfonic acid head. nih.govscirp.org This amphiphilic nature is key to its mechanism of action, particularly in reactions involving immiscible reactants, such as in aqueous media or in the transesterification of oils. nih.govscirp.org

In aqueous environments, DBSA can form micelles or emulsions where the hydrophobic tails create a nonpolar interior that can solubilize organic substrates, while the sulfonic acid groups at the surface provide the acidic protons necessary for catalysis. scirp.org This microenvironment effectively brings the reactants together and excludes water molecules from the immediate vicinity of the reaction, which can be crucial for reactions that are sensitive to water. scirp.org

For instance, in the synthesis of 3,3-arylidene bis(4-hydroxycoumarin), the proposed mechanism involves the formation of emulsion droplets composed of the substrate and DBSA. researchgate.net The interior of these droplets is hydrophobic enough to facilitate the condensation reaction. researchgate.net The reaction is initiated by the protonation of the aldehyde by the Brønsted acid catalyst (DBSA), which activates it for nucleophilic attack by 4-hydroxycoumarin. scirp.org This is followed by a series of steps, including dehydration and a subsequent Michael addition, all facilitated within the hydrophobic core of the DBSA-formed aggregates. scirp.orgresearchgate.net This mechanism explains the high efficiency of DBSA in promoting reactions that would otherwise be slow or require harsh conditions in conventional solvent systems. scirp.org

Dual Role as Brønsted Acid Catalyst and Surfactant in Micellar Aggregates

4-Dodecylbenzenesulfonic acid (DBSA) is a unique and effective organocatalyst distinguished by its bifunctional nature. It concurrently acts as a Brønsted acid and a surfactant, a combination that gives rise to its remarkable catalytic activity, particularly in aqueous media. researchgate.netshirazu.ac.ir This dual-role is a direct consequence of its molecular architecture, which features a polar, hydrophilic sulfonic acid head group (-SO₃H) and a long, nonpolar, hydrophobic dodecyl tail (C₁₂H₂₅-). researchgate.net

In aqueous solutions, DBSA molecules self-assemble into supramolecular structures known as micellar aggregates or emulsions. researchgate.netshirazu.ac.irorganic-chemistry.orgresearchgate.net The hydrophobic tails orient themselves inward to form a nonpolar core, while the hydrophilic sulfonic acid heads face outward into the bulk aqueous phase. This arrangement creates distinct microenvironments: a hydrophobic inner core and a hydrophilic outer surface. mdpi.com

The sulfonic acid group provides the Brønsted acidity, making DBSA a strong acid capable of protonating substrates and catalyzing acid-mediated reactions. mdpi.com Simultaneously, its surfactant properties allow it to form these micellar aggregates, which act as microreactors. researchgate.netresearchgate.net These microreactors can encapsulate nonpolar organic reactants within their hydrophobic core, effectively increasing their local concentration and shielding them from the bulk water phase. researchgate.netorganic-chemistry.orgmdpi.com This encapsulation is crucial for reactions involving water-sensitive substrates or for driving dehydration reactions forward by sequestering the water produced. organic-chemistry.orgmdpi.com This combined functionality makes DBSA a highly efficient "Brønsted acid-surfactant-combined catalyst" (BASC). researchgate.netrsc.org

Table 1: Bifunctional Properties of 4-Dodecylbenzenesulfonic Acid (DBSA)

| Feature | Description | Consequence for Catalysis |

| Brønsted Acid | The sulfonic acid (-SO₃H) group is a strong proton donor. | Activates substrates through protonation, initiating acid-catalyzed transformations. researchgate.netmdpi.com |

| Surfactant | The amphiphilic structure with a hydrophilic head and a hydrophobic tail allows it to lower surface tension. | Forms micellar aggregates in water, creating hydrophobic microreactors. researchgate.netshirazu.ac.irresearchgate.net |

| Dual Role | Acts as both an acid and an emulsifier simultaneously. | Enhances reaction rates by increasing reactant concentration within micelles and stabilizing reactive intermediates. researchgate.netorganic-chemistry.org |

Proposed Mechanisms for Specific DBSA-Catalyzed Reactions

The dual functionality of DBSA as a Brønsted acid and a surfactant underpins its catalytic activity in a wide range of organic transformations. The specific mechanism in each case leverages the acidic proton to activate substrates and the micellar environment to concentrate reactants and facilitate the reaction.

Esterification of Carboxylic Acids

In the DBSA-catalyzed direct esterification of carboxylic acids with alcohols in water, the reaction proceeds within the hydrophobic core of the DBSA micelles or emulsion droplets. organic-chemistry.org

Reactant Encapsulation: The lipophilic carboxylic acid and alcohol are drawn into the hydrophobic interior of the micelle. organic-chemistry.org

Protonation: The sulfonic acid head of a DBSA molecule at the micelle-water interface protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule, also within the micelle, acts as a nucleophile and attacks the activated carbonyl carbon.

Dehydration: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The hydrophobic environment of the micelle helps to sequester the water produced, which can help drive the reaction equilibrium towards the product side. organic-chemistry.org

Biginelli Reaction

DBSA is an effective catalyst for the three-component Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. researchgate.netresearchgate.net The proposed mechanism involves an iminium intermediate, consistent with other acid-catalyzed versions of this reaction. wikipedia.orgsigmaaldrich.comorganic-chemistry.org

Iminium Ion Formation: The reaction is believed to initiate with the acid-catalyzed condensation between the aldehyde and urea. DBSA protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by urea. Subsequent dehydration leads to the formation of an N-acyliminium ion intermediate. wikipedia.orgorganic-chemistry.org This is often the rate-determining step. wikipedia.org

Nucleophilic Addition: The enol form of the β-ketoester, present in equilibrium, attacks the electrophilic iminium ion. organic-chemistry.org

Cyclization and Dehydration: The final step is an intramolecular cyclization where the free amine group attacks the ester's carbonyl carbon, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product. wikipedia.org

Synthesis of Quinoxalines

The synthesis of quinoxalines typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. DBSA can serve as an efficient Brønsted acid catalyst for this transformation. researchgate.net

Carbonyl Activation: DBSA protonates one of the carbonyl oxygens of the 1,2-dicarbonyl compound, increasing its electrophilicity.

Nucleophilic Attack: One of the amino groups of the 1,2-diamine performs a nucleophilic attack on the activated carbonyl carbon, forming a hemiaminal intermediate.

Cyclization: An intramolecular cyclization occurs as the second amino group attacks the remaining carbonyl group. This step is followed by the elimination of two molecules of water.

Aromatization: The resulting dihydroquinoxaline readily aromatizes to form the stable quinoxaline (B1680401) ring system.

Table 3: DBSA-Catalyzed Synthesis of 1,1-Diacetates from Aldehydes

This table shows the versatility of DBSA in catalyzing the protection of various aldehydes as 1,1-diacetates under solvent-free conditions.

| Aldehyde | Time (min) | Yield (%) |

| Benzaldehyde | 10 | 98 |

| 4-Chlorobenzaldehyde | 15 | 96 |

| 4-Nitrobenzaldehyde | 20 | 95 |

| 4-Methoxybenzaldehyde | 5 | 98 |

| Cinnamaldehyde | 10 | 94 |

| n-Heptanal | 30 | 92 |

Data sourced from research on the DBSA-catalyzed synthesis of 1,1-diacetates. researchgate.net

Supramolecular Chemistry and Self Assembly of 4 Dodecylbenzenesulfonic Acid Systems

Supramolecular Complexation of DBSA with Polymers

DBSA can form supramolecular complexes with various polymers through non-covalent interactions such as ionic bonding and hydrogen bonding. These interactions lead to the development of "comb-shaped" supramolecular structures, where the polymer acts as a backbone and the DBSA molecules arrange themselves as side chains. This self-organization is largely driven by the repulsion between the polymer backbone and the nonpolar alkyl tails of the DBSA molecules. researchgate.net

The complexation of DBSA with the diblock copolymer Polystyrene-block-Poly(4-vinylpyridine) (PS-P4VP) is a well-studied example of ionically driven supramolecular assembly. In this system, the DBSA molecules selectively interact with the P4VP block.

The fundamental interaction between DBSA and the P4VP block is an acid-base reaction. The sulfonic acid group (-SO₃H) of DBSA protonates the nitrogen atom on the pyridine (B92270) ring of the P4VP block. nih.gov This proton transfer results in the formation of a pyridinium (B92312) cation on the polymer chain and a sulfonate anion (-SO₃⁻) on the DBSA molecule, leading to a strong ionic bond between the two components. nih.gov At a 1:1 molar ratio between the vinylpyridine monomer units and DBSA, the P4VP polymer becomes almost completely protonated. acs.org This supramolecular complexation significantly increases the solution viscosity, which in turn improves the electrospinnability of the polymer. nih.gov

Table 1: Interaction Details in PS-P4VP/DBSA Complexes

| Interacting Components | Interaction Type | Resulting Groups | Effect on Viscosity |

|---|

PS-P4VP is a block copolymer that can exhibit microphase separation on its own. oaepublish.comnih.gov When complexed with DBSA, this behavior is further influenced. The resulting PS-P4VP(DBSA)ₓ complex shows two distinct glass transition temperatures (Tg), confirming that the two blocks remain phase-separated. researchgate.net The Tg corresponding to the polystyrene (PS) phase remains relatively constant regardless of the DBSA content. researchgate.net In contrast, the Tg associated with the P4VP(DBSA)ₓ block increases as more DBSA is added. researchgate.net This increase is attributed to the restricted motion and packing of the polymer chains within the P4VP(DBSA)ₓ domains. researchgate.net Subjecting the complexes to an annealing process makes these separate glass transitions more prominent. researchgate.net

Table 2: Glass Transition Temperatures in PS-P4VP/DBSA Complexes

| Polymer Block | Effect of DBSA Content on Tg | Rationale |

|---|---|---|

| Polystyrene (PS) | Remains nearly constant | DBSA does not interact with the PS block. |

In the bulk state, PS-P4VP/DBSA complexes self-assemble into well-defined mesomorphic structures. acs.org This self-organization is a result of the chemical incompatibility and repulsion between the polar polymer backbone (with the ionically bound DBSA headgroups) and the nonpolar alkyl tails of the DBSA molecules. researchgate.net The resulting structure is predominantly lamellar, characterized by alternating layers of the polymer backbone/DBSA headgroup and the DBSA alkyl tails. researchgate.netacs.org These ordered, layered structures can be observed and characterized using techniques such as polarized optical microscopy and X-ray scattering. acs.orgjcsp.org.pk Further thermal treatment through annealing can enhance the order of these layered structures. researchgate.net

DBSA can also form complexes with non-ionic polymers like Poly(ethylene oxide) (PEO) through hydrogen bonding. acs.org This interaction occurs between the sulfonic acid group of DBSA, which acts as a hydrogen bond donor, and the lone pair of electrons on the ether oxygen of the PEO backbone, which acts as a hydrogen bond acceptor. acs.org

In the hydrate (B1144303) state, PEO-DBSA complexes exhibit self-assembly into a lamellar morphology. acs.org These structures consist of alternating stacks of polar and nonpolar layers. acs.org The polar layers are composed of the PEO chains and the sulfonic acid headgroups of the DBSA, while the nonpolar layers are formed by the dodecyl tails of the DBSA. acs.org A notable feature of this system is that the interlamellar distance, or the thickness of the layers, is dependent on the concentration of DBSA. As the binding fraction of DBSA decreases, the interlamellar distance increases, which is due to the inclusion of more unbound PEO monomer units into the polar layers. acs.org

Poly(ethylene oxide) (PEO)/DBSA Complexes and Hydrogen Bonding

Thermal Stability and Mesophase Formation Dynamics

4-Dodecylbenzenesulfonic acid (DBSA) exhibits notable thermal stability, a crucial property for its application in various fields, including as a dopant for conducting polymers and in the formation of thermally resistant materials. upc.edu The thermal decomposition of materials incorporating DBSA often occurs at high temperatures, indicating the inherent stability of the DBSA molecule itself. For instance, in composites with polymers like polybenzimidazoles, the primary polymer chain decomposition remains at elevated temperatures, although the presence of DBSA can slightly lower the onset of degradation compared to the pristine polymer. upc.edu

The introduction of DBSA can influence the mesophase behavior of materials. A mesophase is an intermediate state of matter between a liquid and a solid, often referred to as a liquid crystal. The formation of mesophases can stabilize certain molecular arrangements. nih.gov In the context of nanoparticle synthesis, for example, a high concentration of surfactants can lead to the formation of a hexagonal organic-inorganic mesophase that arrests the growth of nanoparticles, contributing to their stability. nih.gov The specific interactions of the sulfonic acid group and the dodecyl chain of DBSA with other components in a system can drive the formation of these ordered, yet fluid, structures. researchgate.net The thermal properties and mesophase formation are critical in applications such as the development of high-performance carbon materials, where mesophase pitch is a key precursor. mdpi.comresearchgate.net

Self-Assembly of DBSA in Aqueous Solutions

As an amphiphilic molecule, 4-dodecylbenzenesulfonic acid possesses both a hydrophilic (sulfonic acid head) and a hydrophobic (dodecyl tail) part. This dual nature drives its self-assembly in aqueous solutions into various organized structures.

Micelle Formation and Critical Micelle Concentration (CMC)

In aqueous solutions, DBSA molecules exist as individual entities at low concentrations. However, as the concentration increases, they begin to aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process leads to the formation of spherical structures called micelles, where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer shell, interacting with the surrounding water.

The concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC) . wikipedia.org Below the CMC, the surface tension of the solution decreases significantly with increasing DBSA concentration. Once the CMC is reached, the surface tension remains relatively constant as additional DBSA molecules preferentially form more micelles. wikipedia.org For 4-dodecylbenzenesulfonic acid, the CMC in water has been reported to be approximately 0.53 mM. rsc.org It is an important characteristic, as many of the surfactant's properties change abruptly at this concentration. wikipedia.orgbeloit.edu The CMC can be influenced by factors such as temperature and the presence of electrolytes. researchgate.netmdpi.com

Micelle-to-Vesicle Transition Induced by DBSA Concentration

Interestingly, a further increase in the concentration of DBSA in an aqueous solution can induce a transition from micelles to more complex structures known as vesicles. rsc.org This transition highlights the dynamic nature of DBSA self-assembly.

Critical Vesicle Concentration (CVC)

Similar to the CMC, there is a specific concentration at which vesicles start to form, referred to as the Critical Vesicle Concentration (CVC) . For DBSA, the CVC has been observed at approximately 2.14 mM. rsc.org Beyond this concentration, vesicles coexist with micelles in the solution. rsc.org

Unilamellar and Multilamellar Vesicle Structures

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. They can be classified based on their lamellarity, which refers to the number of bilayers.

Unilamellar vesicles (ULVs) consist of a single lipid bilayer. nih.govnih.govwikipedia.org In the case of DBSA, the vesicles that initially form are primarily unilamellar, with a reported size of around 80 nm. rsc.org

Multilamellar vesicles (MLVs) are composed of multiple concentric bilayers, resembling an onion structure. nih.govnih.gov The formation of multilamellar DBSA vesicles can be induced by processes such as wet-dry cycles, which can also lead to an increase in the size of the original vesicles. rsc.org

The formation of these different vesicle structures is a complex process that can be influenced by various factors, including the concentration of the amphiphile and external conditions. nih.gov

Vesicle Stability and Size-Selective Permeability

DBSA vesicles exhibit remarkable stability. They have been shown to be stable over long-term storage, at high temperatures, and even through freeze-thaw cycles. rsc.org This stability is attributed to the strong hydrogen bonding interactions between the DBSA headgroups and the interdigitated packing of the alkyl chains within the bilayer. rsc.org

Furthermore, DBSA vesicles demonstrate size-selective permeability , meaning they allow certain molecules to pass through their membrane while blocking others based on size. rsc.org This property is crucial for potential applications in areas such as controlled release and separation processes. The permeability of a vesicle barrier is a key factor in its functionality and can be influenced by the vesicle's structure and the surrounding environment. nih.govnih.gov

Influence of Wet-Dry Cycles on Aggregate Structures

The self-assembly of 4-dodecylbenzenesulfonic acid (DBSA) in aqueous solutions is a dynamic process that can be significantly influenced by environmental conditions such as wet-dry cycles. These cycles can induce transitions between different aggregate structures, such as from micelles to vesicles.

In aqueous solutions, DBSA molecules can form micelles, which are spherical aggregates with the hydrophobic dodecyl chains in the core and the hydrophilic sulfonic acid groups on the surface. However, subjecting a DBSA solution to wet-dry cycles can trigger a transformation from these micellar structures to more complex vesicular aggregates. This transition is driven by the changes in concentration and intermolecular interactions during the evaporation and rehydration processes.

This phenomenon highlights the role of environmental fluctuations in directing the self-assembly of amphiphilic molecules like DBSA, leading to the formation of more complex and potentially functional supramolecular structures.

DBSA in Polymer and Nanomaterial Composites

4-Dodecylbenzenesulfonic acid plays a crucial role in the development of advanced polymer and nanomaterial composites, acting as a versatile dopant, surfactant, and surface modifier. Its unique chemical structure, featuring a long hydrophobic tail and a polar sulfonic acid headgroup, allows for the creation of functional materials with tailored properties.

Polyaniline (PANI)/DBSA Composites

DBSA is extensively used in the synthesis of conductive polyaniline (PANI) composites. It serves a dual function as both a dopant, which imparts electrical conductivity to the polymer, and a surfactant, which aids in the processing and morphology control of the final composite material. researchgate.net The resulting PANI/DBSA composites exhibit improved solubility in organic solvents and enhanced thermal and electrical properties compared to PANI doped with simpler acids. nih.govresearchgate.net

The synthesis of PANI/DBSA is typically achieved through the chemical oxidative polymerization of aniline (B41778) monomers in the presence of DBSA. nih.gov During this process, an oxidizing agent, such as ammonium (B1175870) persulfate (APS) or ferric chloride (FeCl₃), initiates the polymerization. The DBSA molecules play a critical role in this system. The sulfonic acid group of DBSA protonates the imine nitrogen atoms in the polyaniline backbone, leading to the formation of a charge-transfer complex. nih.gov This process, known as doping, introduces charge carriers (polarons and bipolarons) into the polymer chain, which are responsible for its electrical conductivity. nih.gov

The long dodecyl chain of DBSA acts as a plasticizer and a compatibilizer, rendering the otherwise intractable PANI soluble in common organic solvents. nih.gov This improved processability is a significant advantage for the fabrication of PANI-based devices and coatings. The doping level, which is the ratio of dopant molecules to aniline units, can be controlled by adjusting the molar ratio of DBSA to aniline during the synthesis, which in turn influences the final conductivity of the composite.

The morphology of PANI/DBSA composites can vary from granular to fibrillar or even more complex structures, depending on the synthesis conditions. The use of DBSA as a surfactant helps in controlling the size and shape of the PANI particles, often leading to the formation of nanostructures like nanofibers or nanorods. the-minions.com These morphologies can have a significant impact on the electrical properties of the composite, with more ordered, fibrillar structures generally exhibiting higher conductivity due to improved charge transport pathways.

PANI/DBSA composites demonstrate enhanced thermal stability compared to PANI doped with smaller, more volatile acids. ias.ac.in The bulky dodecyl groups of DBSA create a more stable complex with the PANI chains, which helps to retain the dopant at elevated temperatures, thus preserving the conductivity.

The electrical conductivity of PANI/DBSA composites is a key property and is influenced by several factors, including the molar ratio of DBSA to aniline, the type of oxidant used, and the polymerization conditions. the-minions.com Conductivities in the range of 10⁻¹ to 10¹ S/cm are commonly reported for PANI/DBSA composites, making them suitable for a variety of applications, such as antistatic coatings, sensors, and electromagnetic shielding materials. nih.gov

Table 1: Properties of PANI/DBSA Composites

| Property | Typical Values/Observations | References |

|---|---|---|

| Morphology | Nanofibers, nanorods, granular structures | the-minions.com |

| Thermal Stability | Improved compared to PANI with smaller dopants | ias.ac.in |

| Electrical Conductivity | 10⁻¹ - 10¹ S/cm | nih.gov |

The choice of oxidant in the synthesis of PANI/DBSA composites has a profound effect on the final properties of the material. Ammonium persulfate (APS) and ferric chloride (FeCl₃) are two commonly used oxidants, and their different redox potentials and reaction kinetics lead to variations in the morphology, crystallinity, and conductivity of the resulting composites. researchgate.net

When APS is used as the oxidant, the polymerization of aniline is generally faster, which can lead to the formation of more uniform and well-defined nanostructures. tandfonline.com In contrast, the polymerization with FeCl₃ is often slower, which may result in a more granular morphology. tandfonline.com

Research has shown that composites prepared with a combination of APS and FeCl₃ as a composite oxidant can exhibit improved properties compared to those prepared with either oxidant alone. researchgate.net For instance, a composite oxidant system has been reported to yield PANI/DBSA with higher crystallinity and thermal stability. researchgate.net The optimal ratio of APS to FeCl₃ can be tuned to achieve desired characteristics in the final composite material. researchgate.net

Table 2: Comparison of PANI/DBSA Composites Synthesized with Different Oxidants

| Oxidant | Key Effects on Composite Properties | References |

|---|---|---|

| Ammonium Persulfate (APS) | Faster polymerization, often leads to more uniform nanostructures. | tandfonline.com |

| Ferric Chloride (FeCl₃) | Slower polymerization, may result in granular morphology. | tandfonline.com |

| APS/FeCl₃ Composite | Can lead to higher crystallinity and improved thermal stability. | researchgate.net |

Surface Modification of Nanoparticles using DBSA

The functionalization of nanoparticle surfaces is a critical step in the development of advanced nanocomposites, and DBSA has emerged as an effective surface modifying agent. By adsorbing onto the surface of nanoparticles, DBSA can alter their surface chemistry, improve their dispersion in polymer matrices, and introduce new functionalities.

One notable application of DBSA in this context is the in-situ coating of rutile (TiO₂) nanoparticles. sigmaaldrich.com During the synthesis of polymer/TiO₂ nanocomposites, DBSA can be used to treat the surface of the TiO₂ nanoparticles. The sulfonic acid headgroup of DBSA interacts with the hydroxyl groups on the nanoparticle surface, while the hydrophobic dodecyl tail extends into the surrounding polymer matrix. This surface modification serves several purposes:

Improved Dispersion: The hydrophobic tails of the DBSA molecules make the nanoparticles more compatible with non-polar or less polar polymer matrices, preventing their agglomeration and leading to a more uniform dispersion.

Enhanced Interfacial Adhesion: The DBSA layer acts as a bridging agent between the inorganic nanoparticle and the organic polymer, improving the interfacial adhesion and leading to enhanced mechanical properties of the nanocomposite.

Tailored Surface Properties: The presence of the DBSA coating can alter the surface energy and reactivity of the nanoparticles, which can be beneficial for specific applications.

The use of DBSA as a surface modifier is not limited to TiO₂ and can be extended to other nanoparticles, such as zinc oxide (ZnO) and gold nanoparticles, to create a wide range of functional nanocomposite materials with tailored properties for applications in coatings, electronics, and catalysis.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-Dodecylbenzenesulfonic acid | DBSA |

| Polyaniline | PANI |

| Ammonium persulfate | APS |

| Ferric chloride | FeCl₃ |

| Titanium dioxide | TiO₂ |

| Zinc oxide | ZnO |

Self-Assembled Polypyrrole/Sodium Alginate Hydrogels Doped with DBSA

Conductive hydrogels composed of polypyrrole (PPy) and sodium alginate (SA) can be successfully prepared through in situ polymerization. Doping these composite hydrogels with sodium dodecylbenzenesulfonate (the sodium salt of DBSA) significantly influences their morphology and electrochemical properties. nih.gov In these systems, sodium alginate acts as a polymer template, while DBSA functions as a dopant that facilitates charge transfer and modifies the self-assembly of the PPy chains. nih.govfrontiersin.org

In one study, researchers prepared PPy/SA composite hydrogels and compared the properties of those doped with DBSA (referred to as PPy/SA/SDBS) to those doped with ferric chloride (PPy/SA/FeCl₃) and an undoped version. nih.gov The investigation revealed distinct differences in the resulting nanostructures and performance.

Morphological and Structural Effects

Transmission Electron Microscopy (TEM) showed that the DBSA-doped hydrogel consists of uniform nanostructures. X-ray diffraction (XRD) analysis indicated that the introduction of DBSA as a dopant alters the arrangement of the PPy chains within the alginate matrix. The characteristic broad peak for PPy, which signifies the π–π stacking between polymer units, is affected by the presence of the dopant, suggesting a change in the structural order. nih.gov

Electrochemical Performance

The electrochemical properties of the hydrogels were evaluated to understand the effect of DBSA doping. While the study found that the hydrogel doped with ferric chloride exhibited a more stable nanofiber network and superior electrochemical kinetics, the DBSA-doped hydrogel still demonstrated the characteristic pseudocapacitive behavior essential for electrode materials. nih.gov The key difference was attributed to the charge transfer resistance at the electrode-electrolyte interface.

The following table summarizes the electrochemical impedance spectroscopy (EIS) findings for the different hydrogel compositions.

| Hydrogel Composition | Charge Transfer Resistance (Rct) | Notes |

| PPy/SA/FeCl₃ | Smaller | More uniform fiber structure, conducive to charge transfer. nih.gov |

| PPy/SA/SDBS | Larger | Indicates a higher resistance to charge transfer at the surface compared to the FeCl₃-doped version. nih.gov |

This interactive data table is based on comparative findings described in the research. Absolute values were not provided in the source. nih.gov

The results indicate that while DBSA is an effective dopant for creating conductive PPy/SA hydrogels, the choice of dopant is critical for fine-tuning the material's electrochemical performance for applications like supercapacitors and sensors. nih.gov The ferric chloride-doped system's uniform fiber structure resulted in a smaller charge transfer resistance, making it more efficient for electrochemical applications. nih.gov

Advanced Analytical and Computational Studies on 4 Dodecylbenzenesulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of 4-dodecylbenzenesulfonic acid.

FT-IR Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the DBSA molecule. The FT-IR spectrum of DBSA exhibits several characteristic absorption bands. The stretching vibrations of the sulfonic acid group are observed at approximately 1180 cm⁻¹ and 1040 cm⁻¹. researchgate.net The C-H asymmetric stretching of the CH₂ group in the dodecyl chain appears around 2925 cm⁻¹, while the symmetric stretching is found at 2852 cm⁻¹. researchgate.net Additionally, asymmetric and symmetric stretching of the terminal -CH₃ group are observed at 2958 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net The in-plane and out-of-plane bending vibrations of the =CH groups in the benzene (B151609) ring are seen at 1013 cm⁻¹ and 832 cm⁻¹, respectively. researchgate.net A broad band around 3440 cm⁻¹ is often attributed to the O-H bond stretching, which can indicate the presence of moisture. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for 4-Dodecylbenzenesulfonic Acid

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3440 | O-H Stretching (moisture) | researchgate.net |

| ~2958 | Asymmetric C-H Stretching (-CH₃) | researchgate.net |

| ~2925 | Asymmetric C-H Stretching (-CH₂) | researchgate.net |

| ~2852 | Symmetric C-H Stretching (-CH₂) | researchgate.net |

| ~1380 | Symmetric Bending (-CH₃) | researchgate.net |

| ~1180 | Asymmetric S=O Stretching (SO₃H) | researchgate.net |

| ~1040 | Symmetric S=O Stretching (SO₃H) | researchgate.net |

| ~1013 | =C-H In-plane Bending (benzene ring) | researchgate.net |

| ~832 | =C-H Out-of-plane Bending (benzene ring) | researchgate.net |

NMR Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed carbon-hydrogen framework of 4-dodecylbenzenesulfonic acid.

In ¹H-NMR spectroscopy, the protons on the aromatic ring typically appear as multiplets in the downfield region, usually between 7.0 and 8.0 ppm. The protons of the long alkyl chain resonate in the upfield region. The methyl (CH₃) protons at the end of the chain exhibit a triplet at approximately 0.8-0.9 ppm. The methylene (B1212753) (CH₂) protons adjacent to the benzene ring appear as a triplet around 2.6 ppm, while the other methylene groups along the chain produce a broad multiplet between 1.2 and 1.6 ppm.

¹³C-NMR spectroscopy provides insights into the carbon skeleton. The carbon atoms of the benzene ring typically show signals in the range of 120-150 ppm. The carbon atom attached to the sulfonic acid group is the most deshielded among the aromatic carbons. The carbons of the dodecyl chain resonate at lower chemical shifts, generally between 10 and 40 ppm. careerendeavour.com Quaternary carbons, such as the one in the nitrile group of other compounds, tend to show weaker signals. youtube.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 4-dodecylbenzenesulfonic acid, aiding in its identification and structural elucidation. In negative ionization mode using techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is observed. For 4-dodecylbenzenesulfonic acid (molecular weight 326.50 g/mol ), this corresponds to a peak at an m/z of approximately 325.1842. nih.gov Common fragment ions observed in MS/MS analysis include peaks at m/z 183.0121 and 170.0042, which can be attributed to the sulfophenyl and other fragmentation products of the molecule. nih.gov In positive ionization mode, the protonated molecule [M+H]⁺ can be observed at an m/z of approximately 327.2013. nih.gov

Table 2: Key Mass Spectrometry Data for 4-Dodecylbenzenesulfonic Acid

| Ionization Mode | Precursor Ion | m/z | Top Fragment Peaks (m/z) | Reference |

| Negative (ESI) | [M-H]⁻ | 325.1842 | 183.0121, 184.0199, 197.0277, 170.0042 | nih.gov |

| Positive (ESI) | [M+H]⁺ | 327.1989 | 133.084 | nih.gov |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the 4-dodecylbenzenesulfonic acid molecule. The aromatic benzene ring is the primary chromophore responsible for UV absorption. In dilute aqueous solutions, the UV-Vis spectrum of sodium dodecylbenzene (B1670861) sulfonate (SDBS), a salt of DBSA, shows absorption bands around 194 nm and 225 nm. researchgate.net As the concentration increases and micelles form, these absorption maxima can shift to approximately 210 nm and 232 nm, respectively. researchgate.net

X-ray Diffraction (XRD)

X-ray diffraction (XRD) is a technique used to analyze the crystalline structure of materials. While DBSA is often a viscous liquid, its salts or complexes can be studied in solid form. For instance, a Fe(III) complex derived from sodium dodecyl benzene sulfonate was found to have a crystallinity value of 24%, indicating a largely amorphous nature which can be advantageous for reactivity. researchgate.net The technique can reveal information about the arrangement of molecules in a crystalline lattice and can be used to study the intercalation of dodecylbenzene sulfonate into layered double hydroxides. researchgate.net

Chromatographic Methods for Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of 4-dodecylbenzenesulfonic acid from complex mixtures.

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used method for the analysis of DBSA. sielc.com A common approach involves using a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.comsielc.com This method allows for the effective separation of DBSA from impurities and other components. sielc.com Ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times with smaller particle columns. sielc.comsielc.com The retention behavior of DBSA has been evaluated on various column chemistries, including C4, C18, C30, and phenyl columns in reversed-phase liquid chromatography (RPLC), as well as in hydrophilic interaction chromatography (HILIC) and mixed-mode chromatography. ebi.ac.uk Dodecylbenzenesulfonic acid is also used as an impregnation medium for thin-layer chromatography (TLC) in the detection of amino acids and dipeptides. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a practical and efficient method for monitoring the progress of chemical reactions involving 4-dodecylbenzenesulfonic acid, particularly when it is used as a catalyst. In the synthesis of 14-aryl- and 14-alkyl-14-H-dibenzo[a,j]xanthenes, for instance, DBSA acts as a Brønsted acid catalyst. youtube.com Researchers utilize TLC to track the reaction's progression by spotting the reaction mixture on a TLC plate at various time intervals. youtube.com This allows for the visual assessment of the consumption of starting materials, such as β-naphthol and various aldehydes, and the concurrent formation of the xanthene product. youtube.com The completion of the reaction is determined when the spot corresponding to the starting materials disappears or significantly diminishes. youtube.com

High-Performance Liquid Chromatography (HPLC) for Analysis and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the detailed analysis and purification of 4-dodecylbenzenesulfonic acid and related linear alkylbenzene sulfonates (LAS). nih.gov Reverse-phase (RP) HPLC methods are commonly employed, offering robust separation of DBSA from its isomers and potential impurities. nih.govchromforum.org

These methods can be scaled up for preparative separation, enabling the isolation of impurities for further characterization. nih.gov For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase is typically substituted with a more volatile acid like formic acid to ensure compatibility. nih.gov The versatility of HPLC is further demonstrated by the development of methods for analyzing LAS and its biodegradation metabolites in environmental water samples, which involves extraction with an octadecyl-bonded silica (B1680970) (C18) mini-column prior to HPLC analysis. nih.gov

Table 1: HPLC Methods for 4-Dodecylbenzenesulfonic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase (Column) | Newcrom R1 nih.gov | C8, C12, C18 chromforum.org | Octadecyl-bonded silica (C18) nih.gov |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) nih.gov | Methanol, Sodium Perchlorate solution chromforum.org | Acetonitrile, Potassium Phosphate buffer (pH 2.2) gradient nih.gov |

| Detector | UV, MS nih.gov | Fluorescence, UV chromforum.org | UV (215 nm) nih.gov |

| Application | Analysis, Impurity Isolation, Pharmacokinetics nih.gov | Analysis in wastewater from anaerobic reactors chromforum.org | Analysis of LAS and metabolites in natural waters nih.gov |

Gas Chromatography (GC) with DBSA-binding Polyamide Absorbent

A specific application of Gas Chromatography (GC) involves the use of a DBSA-binding polyamide absorbent. This material is utilized as an absorbent for the separation and concentration of persistent organic pollutants such as polychlorinated biphenyls (PCBs), terphenyls, and dichlorodiphenyldichloroethylene (DDE). nih.govgcms.cz In this method, the polyamide material, having been treated with DBSA, serves to trap these analytes from a sample, which are then likely thermally desorbed and analyzed by GC. While DBSA itself is generally considered non-volatile and unsuitable for direct GC analysis without derivatization, its role here is to modify the stationary phase for effective sample preconcentration. youtube.comdovepress.comnih.gov The analysis of DBSA itself via GC typically requires derivatization to convert the polar sulfonic acid group into a less polar, more volatile derivative. sielc.com

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable molecular-level understanding of DBSA's properties and interactions, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic and Reactivity Behavior

Density Functional Theory (DFT) has been employed to investigate the interactions between the dodecylbenzenesulfonate anion (DBS⁻) and various mineral cations (Na⁺, Mg²⁺, Ca²⁺) in both aqueous and non-aqueous (n-dodecane) environments. nih.gov These studies reveal that DBS⁻ can form stable bidentate complexes with these cations. nih.gov The binding energy of these complexes is dependent on both the cation and the solvent. nih.gov

A key finding from DFT studies at the air/water interface is that while a lone DBS⁻ anion forms a stable hydrated complex with six water molecules (DBS⁻·6H₂O), the introduction of a cation significantly disturbs this hydration shell. nih.gov The extent of this structural deformation follows a clear trend, providing insight into the ion-specific effects on the surfactant's behavior at interfaces. nih.gov

Table 2: Cation-induced Disturbance of DBS⁻ Hydration Shell (from DFT)

| Cation | Degree of Disturbance |

|---|---|

| Ca²⁺ | Highest nih.gov |

| Mg²⁺ | Intermediate nih.gov |

| Na⁺ | Lowest nih.gov |

Molecular Dynamics (MD) Simulations of DBSA Interactions

Molecular Dynamics (MD) simulations have been a powerful tool for examining the structure and interfacial properties of DBSA micelles in the presence of different solutes. sielc.com A comparative study of DBSA micelles in dodecane (B42187) and benzene systems has yielded significant insights into their solubilization characteristics. sielc.com

The simulations, using the CHARMm force field with the TIP3P water model, showed that the area per head group at the micelle interface is considerably larger for the DBSA/benzene system compared to the DBSA/dodecane system. sielc.com This is because benzene molecules can move freely within the micelle, whereas dodecane is confined to the micelle's core. sielc.com This structural difference means that while the insertion of benzene reduces the surfactant's effectiveness by increasing the interfacial area per monomer, it also allows the micelle to solubilize more hydrocarbon molecules with a lower number of surfactant monomers. sielc.com This finding helps explain the efficiency of DBSA in real-world applications like surfactant-enhanced remediation. sielc.com

Table 3: Comparison of DBSA Micelle Properties from MD Simulations

| Property | DBS/Dodecane System | DBS/Benzene System |

|---|---|---|

| Solute Location | Strictly confined in the micelle core sielc.com | Moves freely within the micelle sielc.com |

| Area per Head Group | Smaller sielc.com | Significantly larger sielc.com |

| Monomer Aggregation # | Higher sielc.com | Lower sielc.com |

| Solubilization Efficiency | Less efficient per micelle sielc.com | More efficient per micelle sielc.com |

Modeling of Reaction Pathways and Kinetics

The kinetics of reactions catalyzed by DBSA have been successfully modeled, providing a quantitative understanding of its catalytic activity. One such study investigated the esterification of oleic acid with methanol, using DBSA as a homogeneous acid catalyst. The research found that the reaction rate increased with the hydrophobicity of the acid catalyst, with DBSA showing higher activity than p-toluenesulfonic acid and sulfuric acid.

A reversible second-order kinetic model was developed that accurately predicted the experimental data across a range of operating conditions. This model also accounted for the effect of the separation of an aqueous phase during the reaction, which removes some of the catalyst from the organic phase. The activation energies for the reaction were calculated from this model.

Table 4: Kinetic Data for the DBSA-Catalyzed Esterification of Oleic Acid

| Parameter | Value (kJ/mol) |

|---|---|

| Activation Energy (Forward Reaction) | 58.5 |

| Activation Energy (Reverse Reaction) | 63.4 |

Environmental Considerations and Degradation of 4 Dodecylbenzenesulfonic Acid

Environmental Fate and Distribution

4-Dodecylbenzenesulfonic acid (DBSA) and its salts, such as sodium dodecylbenzenesulfonate (SDBS), are significant components of many industrial and household products, leading to their release into the environment. rsc.orgnih.gov Their behavior in ecosystems is a subject of considerable study due to their potential toxicity to aquatic organisms. nih.gov

In aquatic environments, the behavior of DBSA is complex. It can form different types of aggregates depending on its concentration. rsc.org At low concentrations, it forms micelles, but as the concentration increases, it can form vesicular structures. rsc.org The partitioning of DBSA supports the formation of emulsions. ebi.ac.uk Its sodium salt, SDBS, is considered difficult to biodegrade and can persist in the environment for extended periods, potentially harming aquatic ecosystems. mdpi.com

In the terrestrial environment, the fate of DBSA is closely linked to its interaction with soil particles. tandfonline.com The persistence and transport of DBSA in soil are heavily influenced by its adsorption characteristics, which in turn are affected by soil properties and environmental conditions. nih.govtandfonline.com The affinity of soil for the surfactant can compete with microbial processes, thereby slowing down its biodegradation. nih.gov

The adsorption of DBSA to soil is a critical process governing its environmental mobility and bioavailability. The type of soil significantly affects the adsorption of its sodium salt. nih.gov In highly humic, negatively charged volcanic ash soil, the adsorption of the DBSA anion is influenced by factors that alter the electrostatic interactions between the surfactant and soil particles. tandfonline.com

Key factors influencing the adsorption of DBSA in soil include:

pH: Adsorption decreases as the pH increases. This is because a higher pH increases the negative charge on the soil, leading to greater electrostatic repulsion with the anionic DBSA molecules. tandfonline.com

Electrolyte Concentration: Adsorption decreases as the electrolyte (e.g., sodium chloride) concentration decreases. Lower electrolyte concentrations enhance the repulsive electrical potential between DBSA and the soil. tandfonline.com

Studies using activated carbon derived from corn cobs to adsorb DBSA from aqueous solutions found that the process follows the Langmuir adsorption model. nih.gov The maximum adsorption capacities were determined to be 29.41 mg/g with the assistance of ultrasound and 27.78 mg/g without it. nih.gov The kinetics of this adsorption process were found to obey a pseudo-second-order model, with intraparticular diffusion being a controlling step. nih.gov

Table 1: Factors Affecting Adsorption of Dodecylbenzenesulfonate (DBS) in Highly Humic Soil

| Factor | Effect on Adsorption | Rationale |

|---|---|---|

| pH | Adsorption decreases with increasing pH. | Increased repulsive electric potential between the anionic surfactant and negatively charged soil particles. tandfonline.com |

| Electrolyte Concentration | Adsorption decreases with decreasing electrolyte concentration. | Enhanced repulsive electric potential between DBS and the soil at lower ionic strength. tandfonline.com |

Biodegradation of DBSA

The primary mechanism for the removal of DBSA from the environment is biodegradation by microorganisms. rsc.orgnih.gov This process involves the enzymatic breakdown of the complex surfactant molecule into simpler, less harmful substances.

Research has predominantly focused on the aerobic biodegradation of DBSA. Under aerobic conditions, microorganisms utilize oxygen to break down the surfactant molecule. Studies have shown that activated sludge can effectively degrade linear dodecylbenzenesulfonate. nih.gov The process often begins with a rapid decrease in concentration due to adsorption onto the sludge, followed by an acclimation period and then active degradation. nih.gov

The biodegradation of DBSA in water by the microalga Chlorella vulgaris has been detailed as a three-step process:

Chain-shorting oxidation: The long alkyl chain is progressively shortened.

Ring-opening oxidation: The benzene (B151609) ring is cleaved.

Degradation of small molecules: The remaining fragments are broken down further. rsc.orgnih.gov